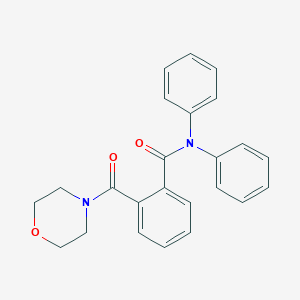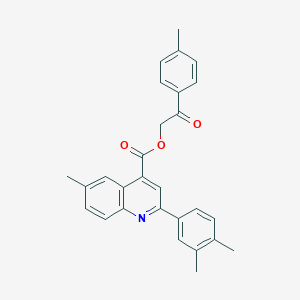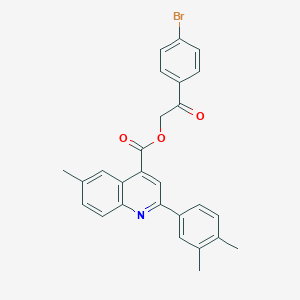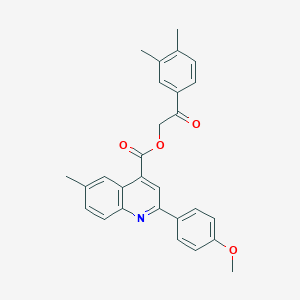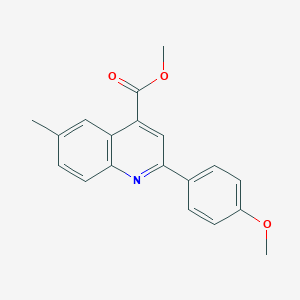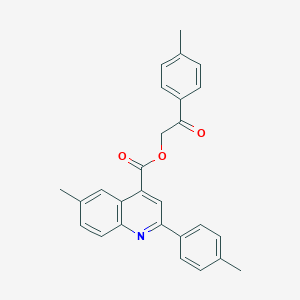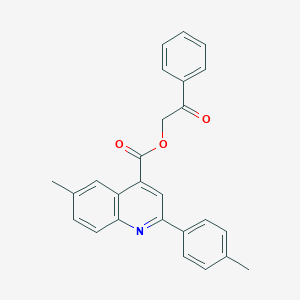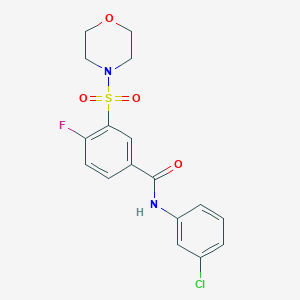
N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a chlorophenyl group, a fluoro group, and a morpholinylsulfonyl group attached to a benzamide core.
Métodos De Preparación
The synthesis of N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, including the introduction of the chlorophenyl, fluoro, and morpholinylsulfonyl groups onto the benzamide core. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration and Reduction: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group, which is then reduced to an amine.
Chlorination and Fluorination: The amine is chlorinated to introduce the chlorophenyl group, followed by fluorination to add the fluoro group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide: This compound has a methyl group instead of a fluoro group, which may result in different chemical and biological properties.
N-(3-chlorophenyl)-4-chloro-3-(4-morpholinylsulfonyl)benzamide: The presence of a chloro group instead of a fluoro group can also lead to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16ClFN2O4S |
|---|---|
Peso molecular |
398.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H16ClFN2O4S/c18-13-2-1-3-14(11-13)20-17(22)12-4-5-15(19)16(10-12)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) |
Clave InChI |
ATPSGMYGGVDVAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


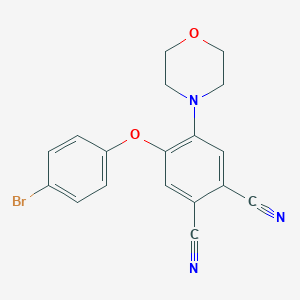
![2-(2,5-Dimethylphenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B340676.png)
![2-Oxo-2-phenylethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B340678.png)
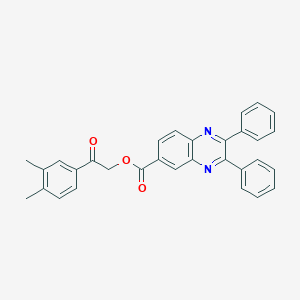
![3-amino-N-[3-(cyclohexylcarbamoyl)phenyl]benzamide](/img/structure/B340682.png)

